Benzilonium bromide

Beschreibung

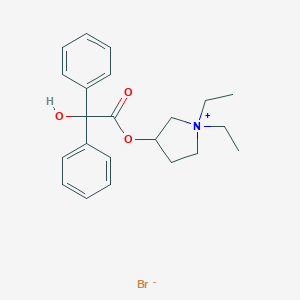

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMWVHTLAENAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057612 | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050-48-2 | |

| Record name | Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilonium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMB5M4GMHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements for Benzilonium Bromide and Analogues

General Quaternization Reaction Pathways for Benzilonium (B1200655) Bromide Synthesis

Benzilonium bromide, a quaternary ammonium (B1175870) salt, is synthesized through a quaternization reaction. This type of reaction, also known as the Menshutkin reaction, involves the alkylation of a tertiary amine. unacademy.comwikipedia.org In the case of this compound, the synthesis involves the reaction of a tertiary amine with an appropriate alkyl halide. unacademy.comwikipedia.org The general principle of quaternization is the formation of a fourth C-N bond, resulting in a positively charged quaternary ammonium cation, with the halide acting as the counter-ion. wikipedia.org

A plausible synthetic route for this compound involves the esterification of 3-quinuclidinol (B22445) with benzilic acid to form the corresponding ester. Subsequent quaternization of the nitrogen atom in the quinuclidinyl moiety with an ethyl halide, such as ethyl bromide, would yield this compound. The chemical structure of this compound is (1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide. ontosight.ainih.gov A key intermediate in the synthesis of this compound is 3-quinuclidinyl benzilate. nih.gov

The quaternization process is a fundamental reaction in organic chemistry used to prepare a wide variety of quaternary ammonium salts. unacademy.com The reaction conditions for quaternization can vary, often requiring heat to proceed at a reasonable rate. nih.gov

Optimization of Synthetic Conditions and Reaction Yields

The optimization of synthetic conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. nih.govprismbiolab.com Common strategies for reaction optimization include the "One Factor At a Time" (OFAT) method and Design of Experiments (DoE). prismbiolab.com

In the context of quaternization reactions, several factors can be optimized:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often employed for quaternization reactions.

Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. However, excessively high temperatures can lead to decomposition of reactants or products. nih.gov

Reactant Stoichiometry: Adjusting the molar ratio of the tertiary amine and the alkylating agent can impact the reaction outcome. A slight excess of the alkylating agent is sometimes used to ensure complete conversion of the tertiary amine. researchgate.net

Catalyst: While not always necessary, the addition of a catalyst can sometimes enhance the reaction rate. nih.gov

For instance, in the synthesis of bioactive propargylamine (B41283) scaffolds, optimization began by fixing temperature and time to identify the best reaction media and catalyst, followed by optimizing temperature and reaction time, and finally the catalyst loading. nih.gov Another example demonstrated that for a particular reaction, higher temperature and longer residence times led to a higher yield of the desired product but also increased the formation of an impurity. nih.gov

The use of continuous flow microwave reactors has also been shown to be an effective tool for rapid reaction optimization. nii.ac.jp By systematically varying parameters such as microwave power and flow rate, optimal conditions can be quickly identified. nii.ac.jp For example, in one study, a maximum yield of 99% was achieved by adjusting these parameters. nii.ac.jp

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |

|---|---|---|---|---|

| Temperature | Low | Medium | High | 75% |

| Solvent | Polar Protic | Polar Aprotic | Non-polar | 90% |

| Reactant Ratio | 1:1 | 1:1.2 | 1:1.5 | 85% |

| Reaction Time | 1 hr | 2 hr | 4 hr | 95% |

Preparation of Homologues and Structural Analogues

The synthesis of homologues and structural analogues of this compound is a valuable strategy for structure-activity relationship (SAR) studies. This involves systematically modifying the chemical structure to investigate the impact on biological activity.

Homologues are a series of compounds that differ from each other by a repeating structural unit, such as a methylene (B1212753) group (-CH2-). For example, a series of benzalkonium bromides with varying alkyl chain lengths (from C8 to C20) have been synthesized. researchgate.net The general method for their preparation involves the quaternization of N,N-dimethylbenzylamine with the corresponding long-chain n-alkylbromides. researchgate.net

Structural analogues involve more significant changes to the molecular scaffold. This can include:

Modification of the Quaternary Headgroup: Replacing the diethylpyrrolidinium group with other cyclic or acyclic amines. For example, analogues with pyridine (B92270) rings have been synthesized. mdpi.com

Alteration of the Ester Moiety: Replacing the benzilate group with other carboxylic acid esters.

Introduction of Different Counter-ions: Anion exchange reactions can be used to replace the bromide ion with other anions like chloride, iodide, tetrafluoroborate, or hexafluorophosphate. acs.org

The synthesis of these analogues often follows similar quaternization pathways as this compound, with modifications to the starting materials. For example, the synthesis of N-alkyldimethylbenzylammonium halides can be achieved by reacting n-alkyldimethylamine with a benzyl (B1604629) halide. jcu.cz Similarly, quinolinium and isoquinolinium salts with varying alkyl chain lengths have been prepared by reacting quinoline (B57606) or isoquinoline (B145761) with the appropriate 1-bromoalkane. mdpi.commmsl.cz

| Analogue Type | Structural Modification | Synthetic Approach |

|---|---|---|

| Homologue | Varying alkyl chain length | Quaternization with different n-alkylbromides |

| Structural Analogue | Pyridine ring in headgroup | Quaternization of a pyridine derivative |

| Structural Analogue | Different counter-ion | Anion exchange reaction |

| Structural Analogue | Quinolinium salt | Reaction of quinoline with 1-bromoalkane |

Stereoselective Synthesis and Chiral Resolution Techniques

This compound possesses a chiral center at the 3-position of the pyrrolidinium (B1226570) ring and another at the carbon atom of the benzilate moiety bearing the hydroxyl group. The synthesis of specific stereoisomers is crucial as different enantiomers can exhibit distinct pharmacological activities.

Stereoselective synthesis aims to produce a single stereoisomer. Key approaches include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials. ethz.ch For instance, starting with a chiral pyrrolidine (B122466) derivative would lead to a specific stereoisomer of this compound.

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch Phase-transfer catalysis using chiral quaternary ammonium salts has been employed for the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids with high enantioselectivity. organic-chemistry.org

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. Common techniques include:

Classical Resolution: Reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.

Chromatographic Resolution: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. mdpi.com

In the context of related compounds, the stereoselective synthesis of acyclic amino alcohols has been achieved through the regio- and stereoselective ring opening of chiral piperidines using cyanogen (B1215507) bromide. nih.gov For some soft glycopyrrolate (B1671915) analogues, pure stereoisomers were obtained by using chiral intermediates and separating the stereoisomers formed during the final quaternization step. researchgate.net

Characterization of Synthetic Intermediates and Final Products

The characterization of synthetic intermediates and the final product is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Characteristic signals in the ¹H-NMR spectrum of quaternary ammonium salts include the protons of the alkyl and aryl groups attached to the nitrogen atom. nih.govmdpi.com For instance, in N-benzyl-N,N-dimethyldecyl-1-ammonium bromide, the signals for the methyl protons on the nitrogen appear as a singlet around 2.92 ppm. nih.gov

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI-MS) is commonly used for the analysis of quaternary ammonium salts, where the molecular ion [M]⁺ is observed. nih.gov

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. For example, the O-H stretching vibration of the hydroxyl group and C=O stretching of the ester group would be characteristic for this compound. jcu.cz

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): A widely used technique for assessing the purity of the synthesized compounds and for separating mixtures. nih.govmmsl.cz A common setup for the analysis of quaternary ammonium salts involves a cyano or C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution. nih.govmmsl.cz

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. nih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, its intermediates, and analogues, ensuring the structural integrity and purity of the compounds.

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Identifying signals of protons near the quaternary nitrogen |

| ¹³C NMR | Carbon skeleton | Confirming the number and type of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation | Detecting the molecular ion [M]⁺ |

| IR Spectroscopy | Functional groups | Observing O-H and C=O stretching vibrations |

| HPLC | Purity and quantification | Separating the final product from impurities |

| TLC | Reaction monitoring | Tracking the disappearance of starting materials |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique that provides a detailed picture of the molecular structure by mapping the carbon and hydrogen framework. nih.gov For benzilonium (B1200655) bromide, which consists of a (1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate cation and a bromide anion, NMR is crucial for confirming the identity and purity of the compound. nih.gov

Proton NMR (¹H-NMR) analysis provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of benzilonium bromide shows characteristic signals corresponding to its distinct proton groups. Aromatic protons from the two phenyl rings typically appear as a multiplet in the downfield region. The protons on the pyrrolidinium (B1226570) ring and the ethyl groups attached to the nitrogen atom exhibit unique chemical shifts and splitting patterns, confirming the quaternary ammonium (B1175870) structure. The single proton of the hydroxyl group also gives a characteristic signal.

Table 1: Representative ¹H-NMR Spectral Data for Benzilonium Cation (Note: Specific chemical shifts (δ) can vary based on the solvent and instrument frequency. The following is an illustrative compilation based on typical values for similar structural motifs.)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl groups (Ar-H) | 7.20 - 7.60 | Multiplet (m) |

| Pyrrolidinium ring CH | ~5.30 | Multiplet (m) |

| Pyrrolidinium ring CH₂ | 3.50 - 3.90 | Multiplet (m) |

| N-CH₂ (Ethyl) | ~3.40 | Quartet (q) |

| Hydroxyl (-OH) | Variable | Singlet (s) |

| CH₃ (Ethyl) | ~1.30 | Triplet (t) |

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton. Each unique carbon atom in the benzilonium cation produces a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl group, the aromatic carbons of the phenyl rings, and the carbons of the diethylpyrrolidinium moiety.

Table 2: Representative ¹³C-NMR Spectral Data for Benzilonium Cation (Note: Specific chemical shifts (δ) can vary based on the solvent and instrument frequency. The following is an illustrative compilation based on typical values for similar structural motifs.)

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Quaternary Phenyl Carbons | ~140 |

| Aromatic CH Carbons | 127 - 130 |

| Quaternary Carbon (C-OH) | ~79 |

| Pyrrolidinium ring CH-O | ~75 |

| Pyrrolidinium ring CH₂-N⁺ | ~65 |

| N⁺-CH₂ (Ethyl) | ~55 |

| Pyrrolidinium ring CH₂ | ~25 |

| CH₃ (Ethyl) | ~8 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. maas.edu.mm

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. reddit.com It would confirm, for example, the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. libretexts.org It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the structure, for instance, linking the proton signals of the pyrrolidinium ring to their respective carbon signals. libretexts.org HMBC (Heteronuclear Multiple Bond Correlation) can further establish longer-range (2-3 bond) correlations, helping to piece together the entire molecular structure. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis. core.ac.ukyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the benzilonium cation. measurlabs.com This precision allows for the determination of the exact elemental formula. For the benzilonium cation (C₂₂H₂₈NO₃⁺), the theoretical exact mass is calculated, and the HRMS measurement must match this value within a very narrow margin (typically <5 ppm), confirming the atomic composition. measurlabs.comresearchgate.net The bromide anion is not observed as it is not covalently bonded. rsc.org

Table 3: HRMS Data for Benzilonium Cation

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₂₂H₂₈NO₃⁺ | 354.2064 |

Calculated m/z for the monoisotopic mass.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing quaternary ammonium salts like this compound. metwarebio.com ESI allows the intact benzilonium cation to be transferred from solution into the gas phase for MS analysis. metwarebio.com The resulting mass spectrum will prominently feature the molecular ion peak [M]⁺ corresponding to the cation (C₂₂H₂₈NO₃⁺).

Further analysis using tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. This process, known as collision-induced dissociation (CID), breaks the ion into smaller, characteristic fragment ions. biomedres.us The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For benzilonium, expected fragmentation pathways could include the loss of the ethyl groups from the nitrogen atom or cleavage at the ester linkage. The analysis of these fragments helps to piece together the connectivity of the parent ion. upce.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. mst.or.jp This method is particularly well-suited for the analysis of quaternary ammonium compounds like this compound, which can be challenging to analyze by other means. nih.gov

In the analysis of this compound, LC-MS can be employed for both qualitative and quantitative purposes. The liquid chromatography component separates this compound from other components in a mixture. mst.or.jp Various LC methods, such as reversed-phase chromatography, can be optimized for the separation of quaternary ammonium compounds. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar and thermally labile molecules like this compound, as it is a soft ionization method that keeps the molecule intact. mst.or.jp The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that is characteristic of the compound. For this compound, this allows for the confirmation of its molecular weight. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by fragmenting the parent ion and analyzing the resulting daughter ions, which provides structural information and aids in the unequivocal identification of the compound in complex matrices like biological fluids. nih.govnih.gov

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Chromatographic Separation | Utilizes a column to separate components of a mixture based on their affinity for the stationary and mobile phases. mst.or.jp | Isolates this compound from impurities or other substances in a sample. |

| Ionization Method | Converts analyte molecules into ions. Electrospray ionization (ESI) is common for polar compounds. mst.or.jp | Generates charged this compound molecules for mass analysis without significant degradation. |

| Mass Analysis | Separates ions based on their mass-to-charge ratio (m/z). mst.or.jp | Confirms the molecular weight of the Benzilonium cation. nih.gov |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, including fragmentation of selected ions. nih.gov | Provides structural information and enhances specificity and sensitivity for detecting this compound. nih.govnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a molecular fingerprint. vscht.cz

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups can be identified through their distinct vibrational frequencies.

Key IR Absorptions for this compound:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ for the hydroxyl group, often broadened due to hydrogen bonding. core.ac.ukspectroscopyonline.com

C-H Stretch (Aromatic): Absorptions for C-H stretching in the phenyl rings typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): C-H stretching vibrations from the ethyl and pyrrolidine (B122466) groups are observed below 3000 cm⁻¹. vscht.cz

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ester is expected in the range of 1800-1650 cm⁻¹. core.ac.uk

C=C Stretch (Aromatic): In-ring carbon-carbon stretching vibrations of the aromatic rings typically show bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the C-O ester linkage would likely appear in the 1320-1210 cm⁻¹ range. libretexts.org

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3600-3200 | Strong, Broad |

| Aromatic | C-H stretch | 3100-3000 | Medium |

| Aliphatic | C-H stretch | <3000 | Medium-Strong |

| Ester | C=O stretch | ~1735 | Strong |

| Aromatic | C=C stretch | 1600-1400 | Medium-Weak |

| Ester | C-O stretch | 1320-1210 | Strong |

X-ray Crystallography for Absolute Configuration and Molecular Conformation

For a successful single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. thieme-connect.de This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uhu-ciqso.es The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. uhu-ciqso.es The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. thieme-connect.demdpi.com This analysis reveals the precise molecular structure of this compound, including the conformation of the pyrrolidine ring and the spatial arrangement of the phenyl and ethyl groups. uhu-ciqso.esarxiv.org

The determination of the absolute configuration of a chiral molecule is crucial. thieme-connect.de this compound, being a chiral compound, can exist as enantiomers. X-ray crystallography can determine the absolute configuration through the phenomenon of anomalous diffraction (or anomalous scattering). mit.edu This effect occurs when the X-ray energy is near an absorption edge of a heavy atom in the crystal. nih.gov

The bromide ion in this compound is a sufficiently heavy atom to produce a significant anomalous scattering signal. nih.govresearchgate.netpsu.edu By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute configuration of the molecule can be established. mit.edunih.govchem-soc.si This technique is a powerful tool for unambiguously assigning the stereochemistry without the need for derivatization with other heavy atoms. mit.edunih.gov

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. uhu-ciqso.es | Precise 3D molecular structure, bond lengths, bond angles, and molecular conformation. uhu-ciqso.es |

| Anomalous Diffraction | Resonance between X-rays and the core electrons of heavy atoms, leading to differences in Friedel pair intensities. mit.edunih.gov | Determination of the absolute configuration of the chiral centers in this compound, utilizing the bromide ion as the anomalous scatterer. researchgate.netpsu.edu |

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. researchgate.netmdpi.com This packing is governed by various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions between the quaternary ammonium cation and the bromide anion. scirp.orgmdpi.com In the case of this compound, interactions like C-H···Br and C-H···π hydrogen bonds are likely to play a significant role in stabilizing the crystal lattice. nih.gov Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces that dictate the supramolecular assembly. scirp.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. cambridge.org For this compound (C₂₂H₂₈BrNO₃), this technique provides experimental verification of its elemental composition, which can be compared against the theoretically calculated values based on its molecular formula. lgcstandards.comresearchgate.net

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element. The percentage of bromine can be determined by other methods, such as X-ray fluorescence (XRF) or through specific titration methods after combustion. chemsec.org A close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the purity and correct elemental composition of the synthesized this compound. cambridge.orglgcstandards.com

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 22 | 264.242 | 60.82% |

| Hydrogen | H | 1.008 | 28 | 28.224 | 6.50% |

| Bromine | Br | 79.904 | 1 | 79.904 | 18.39% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.22% |

| Oxygen | O | 15.999 | 3 | 47.997 | 11.05% |

| Total Molecular Weight | 434.374 g/mol | 100.00% |

Investigation of Pharmacological Mechanisms of Action

Muscarinic Acetylcholine (B1216132) Receptor Antagonism and Binding Dynamics

The primary mechanism of action for benzilonium (B1200655) bromide is its antagonism of muscarinic acetylcholine receptors. nih.govmdpi.com These receptors are a class of G-protein coupled receptors that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govnih.gov By blocking these receptors, benzilonium bromide inhibits the physiological responses associated with parasympathetic nerve stimulation. nih.gov

The muscarinic receptor family comprises five distinct subtypes, designated M1 through M5, each with unique tissue distribution and signaling pathways. nih.govmdpi.com The selectivity of a muscarinic antagonist for these subtypes is a critical determinant of its therapeutic and side-effect profile. While detailed, publicly available quantitative binding data for this compound across all five muscarinic receptor subtypes is limited, it is generally characterized in the literature as a non-selective muscarinic antagonist. This suggests that it exhibits affinity for multiple, if not all, muscarinic receptor subtypes without a strong preference for any single one.

The development of highly selective antagonists has been a significant challenge in pharmacology due to the highly conserved nature of the orthosteric binding site across the muscarinic receptor subtypes. evolinguistics.net

Competitive binding assays are a fundamental tool used to determine the affinity of a compound for a receptor. nih.gov In the context of this compound, these assays would typically involve the use of a radiolabeled ligand, such as [³H]-N-methylscopolamine (NMS), which is known to bind to muscarinic receptors.

The general principle of a competitive binding assay involves incubating a preparation of cells or membranes expressing the target muscarinic receptor subtype with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (in this case, this compound). This compound competes with the radiolabeled ligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of this compound, a competition curve can be generated.

From this curve, the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand, can be determined. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand. The Ki value represents the affinity of the antagonist for the receptor.

Receptor occupancy (RO) studies are crucial for understanding the relationship between the concentration of a drug in the body and its pharmacological effect. glpbio.com These studies aim to quantify the percentage of target receptors that are bound by a drug at a given time. Flow cytometry is a powerful technique often employed for RO assays, particularly for receptors on the surface of cells. mdpi.com

For a compound like this compound, an RO assay could be designed to measure the extent of muscarinic receptor binding on specific cell types. This can be achieved using fluorescently labeled antibodies that recognize either the free receptor or the drug-bound receptor. By quantifying the number of free versus occupied receptors, the percentage of receptor occupancy can be calculated. This information is vital for correlating pharmacokinetic data with pharmacodynamic outcomes.

Cholinergic System Interactions Beyond Primary Targets

The cholinergic system encompasses more than just muscarinic receptors; it also includes nicotinic acetylcholine receptors and the enzymes responsible for acetylcholine synthesis (choline acetyltransferase) and degradation (acetylcholinesterase). mdpi.commdpi.com While the primary pharmacological activity of this compound is established as muscarinic receptor antagonism, comprehensive data on its interactions with other components of the cholinergic system are not extensively documented in publicly available literature. As a quaternary ammonium (B1175870) compound, its positive charge may influence its interaction with various biological molecules, but specific, significant interactions beyond muscarinic receptors are not a focal point of current research literature.

Cellular and Subcellular Modulations

The interaction of this compound at the cellular level is primarily dictated by its action on muscarinic receptors, leading to a cascade of intracellular signaling changes. Muscarinic receptors are coupled to different G-proteins; M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase. nih.govguidetopharmacology.org By blocking these receptors, this compound prevents these downstream signaling events from occurring in response to acetylcholine.

Furthermore, as a quaternary ammonium compound, this compound's interaction with the cell membrane itself can lead to modulations. This is discussed in more detail in the following section.

General Mechanisms of Quaternary Ammonium Compounds on Biological Membranes

Quaternary ammonium compounds (QACs), including this compound, are amphiphilic molecules, possessing both a hydrophilic (the positively charged quaternary ammonium head) and a lipophilic (the organic side chains) portion. swineweb.com This structure dictates their general mechanism of action on biological membranes, particularly those of microorganisms.

The positively charged nitrogen atom facilitates an electrostatic interaction with the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins. nih.govfrontiersin.org Following this initial binding, the lipophilic tails of the QAC intercalate into the lipid bilayer of the membrane. swineweb.comnih.gov This insertion disrupts the ordered structure of the membrane, leading to several consequences:

Increased Membrane Permeability: The disruption of the lipid bilayer can lead to an increase in its permeability, causing the leakage of essential intracellular components like ions, metabolites, and even larger molecules. swineweb.comnih.gov

Membrane Depolarization: The influx and efflux of ions can disrupt the electrochemical gradients across the membrane, leading to depolarization.

Inhibition of Membrane-Bound Enzymes: The alteration of the membrane's structure and fluidity can inhibit the function of integral membrane proteins, including enzymes and transport proteins.

This membrane-disrupting activity is a hallmark of QACs and contributes to their broad-spectrum antimicrobial properties. While this mechanism is most pronounced in bacteria and fungi, high concentrations can also affect the membranes of mammalian cells.

Membrane Depolarization and Permeability Alterations

This compound is a quaternary ammonium compound. ncats.io Due to its lipophilic properties, it can intercalate into the lipid layer of cell membranes, which can alter ionic resistance and increase membrane permeability, potentially leading to the rupture of the cell membrane. nih.gov This disruption can cause the leakage of cellular contents. nih.govncats.iodrugbank.com The bactericidal and microbicidal actions of similar compounds are thought to arise from the disruption of intermolecular interactions, leading to the dissociation of cellular membrane lipid bilayers. nih.govncats.iodrugbank.com This compromises the cell's permeability controls. nih.govncats.iodrugbank.com

Research on related quaternary ammonium compounds has provided insights into potential mechanisms. For instance, otilonium (B12848) bromide has been shown to depolarize the cell membrane and increase its permeability. frontiersin.org Similarly, benzalkonium chloride's mechanism is believed to involve the disruption of intermolecular interactions, causing dissociation of bacterial cellular membrane lipid bilayers and thereby affecting cellular permeability. nih.govdrugbank.com However, specific studies detailing the extent and nature of membrane depolarization and permeability alterations directly caused by this compound are not available in the provided search results.

Impact on Cellular Protein Homeostasis

The impact of this compound on cellular protein homeostasis is not well-documented in existing research. While some related compounds have been studied in this regard, direct evidence for this compound is lacking.

For example, studies on benzalkonium chloride have noted that beyond membrane disruption, other biomolecular complexes, including enzymes that regulate cellular activities, can be deactivated. nih.govncats.io The disruption of critical intermolecular interactions and tertiary structures in these proteins can be caused by cationic surfactants. ncats.io Furthermore, research on otilonium bromide suggests a potential to disrupt cellular protein homeostasis. frontiersin.org However, specific research findings detailing the direct impact of this compound on protein synthesis, folding, or degradation pathways are not available in the provided search results.

Preclinical in Vitro Experimental Models

Cell-Based Assays for Receptor Function and Ligand Efficacy

The characterization of a compound's effect on cellular receptors is fundamental to understanding its pharmacological profile. For a quaternary ammonium (B1175870) compound like benzilonium (B1200655) bromide, its potential interaction with cell surface receptors, such as G protein-coupled receptors (GPCRs), would be evaluated using a variety of in vitro cell-based functional assays. These assays are designed to measure the cellular response following receptor activation or inhibition, thereby determining the compound's efficacy as an agonist, antagonist, or allosteric modulator.

Commonly employed functional assays for GPCRs include:

Second Messenger Assays: These assays quantify the downstream signaling molecules produced upon GPCR activation. For Gs- or Gi-coupled receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels. nih.gov Innovative, non-radioactive cAMP assays can utilize engineered luciferases that contain a cAMP-binding moiety, providing a luminescent readout that correlates with receptor activity. nih.gov For Gq-coupled receptors, assays typically measure the mobilization of intracellular calcium (Ca2+) using fluorescent dyes or the accumulation of inositol (B14025) phosphates (IPs). benthamopenarchives.com

Reporter Gene Assays: In these systems, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. Ligand binding and subsequent receptor activation lead to the transcription of the reporter gene, producing a measurable signal.

GTPγS Binding Assays: This assay measures the direct activation of G proteins. In its active state, the Gα subunit binds GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify the extent of G protein activation upon ligand binding to the receptor. celtarys.com The amount of incorporated radioactivity is proportional to the agonist efficacy of the compound. celtarys.comnih.gov

Resonance Energy Transfer (RET) Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can monitor the dynamic interactions between receptors and downstream signaling proteins, such as G proteins or β-arrestins, in real-time within living cells. frontiersin.orgfrontiersin.org These assays provide detailed information on the kinetics of molecular interactions, which can be correlated with ligand efficacy. frontiersin.org

While these assays are standard for pharmacological characterization, specific studies detailing the receptor function and ligand efficacy of benzilonium bromide using these methods were not identified in the reviewed literature. The primary focus of existing research has been on its properties as a surfactant and antimicrobial agent.

Assessment of Cellular Responses to Compound Exposure

The cellular response to this compound and its close structural analog, benzalkonium chloride (BAC), has been investigated in various cell types, revealing effects on cell survival, oxidative stress, and inflammation.

Induction of Apoptosis and Cell Viability Studies

This compound and related benzalkonium compounds have demonstrated cytotoxic effects, inducing both apoptosis and necrosis in a dose-dependent manner. In human conjunctival cells, high concentrations of BAC (0.05%-0.1%) cause immediate cell lysis (necrosis), while lower concentrations (0.0001%-0.01%) lead to delayed cell death with the characteristic features of apoptosis, including chromatin condensation and DNA fragmentation. medsafe.govt.nz Studies on HaCaT keratinocytes showed that benzalkonium bromide exhibited higher cytotoxicity compared to other antiseptics like povidone-iodine and chlorhexidine (B1668724) gluconate. acs.orgfrontiersin.org The pro-apoptotic effects of benzalkonium compounds can be mediated through the release of cytochrome C and the subsequent activation of caspase-9 and caspase-3 pathways. cytivalifesciences.com

Table 1: Cytotoxicity of Benzalkonium Bromide (BB) in HaCaT Cells

| Parameter | Concentration (µg/mL) |

| IC25 | 1.90 |

| IC50 | 4.16 |

| IC75 | 9.09 |

Data derived from studies on HaCaT cells, showing the concentration of BB required to inhibit cell viability by 25%, 50%, and 75%, respectively. acs.orgfrontiersin.org

Reactive Oxygen Species (ROS) Production and Oxidative Stress Pathways

Exposure to this compound leads to a significant increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress in cells. cytivalifesciences.com In HaCaT cells, this compound induced ROS production in a concentration-dependent manner, with levels being significantly higher than those induced by other antiseptics at equivalent inhibitory concentrations. acs.orgfrontiersin.org This surge in ROS can damage cellular components, including lipids, proteins, and DNA. cytivalifesciences.com

Cells respond to this oxidative stress by activating defense mechanisms, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgcytivalifesciences.com Upon activation by ROS, Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes, including heme oxygenase-1 (HO-1). cytivalifesciences.com Studies have shown that both cells in culture and wound tissues treated with this compound exhibit the highest levels of Nrf2 activation and HO-1 expression compared to controls, confirming the induction of a significant oxidative stress response. acs.orgfrontiersin.orgcytivalifesciences.com In Microcystis aeruginosa, exposure to benzalkonium compounds also caused a notable increase in intracellular ROS, superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA), further indicating severe oxidative stress. biologymedjournal.comdrugbank.com

Table 2: ROS Production in HaCaT Cells after 4-hour treatment

| Treatment Group (at IC75 concentration) | Mean Fluorescence Intensity (MFI) of ROS |

| This compound (BB) | 15754 ± 671.7 |

| Povidone-Iodine (PVP-I) | Significantly lower than BB (P < .001) |

| Chlorhexidine Gluconate (CHG) | Significantly lower than BB (P < .001) |

| Normal Saline (NS) | Significantly lower than BB (P < .001) |

Data from flow cytometry analysis showing significantly higher ROS levels in HaCaT cells treated with this compound compared to other agents. cytivalifesciences.com

Inflammatory Response Modulation at the Cellular Level

This compound has been shown to possess pro-inflammatory properties. acs.orgfrontiersin.org In studies using a human immortalized keratinocyte cell line, quaternary ammonium compounds have been shown to trigger an inflammatory response by inducing the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). perceptive.com This inflammatory response is thought to be mediated, at least in part, by the NF-κB pathway. perceptive.com In ocular surface studies, benzalkonium chloride exposure in conjunctival cells leads to an increased production of inflammatory cytokines, including IL-1β, IL-6, IL-8, and tumor necrosis factor-α (TNF-α). nih.gov Histopathological evaluation of wound tissues treated with this compound also shows a high presence of inflammatory cells. acs.orgfrontiersin.org The prolonged and heightened inflammation, coupled with increased ROS production, is suggested to be a key factor in some of the detrimental effects observed with this compound, such as delayed wound healing. acs.orgfrontiersin.org

Molecular Interactions with Isolated Biological Macromolecules

The direct interaction of this compound with isolated biological macromolecules like proteins and nucleic acids can be characterized using various biophysical techniques. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics, which are crucial for understanding the compound's mechanism of action at a molecular level.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event between two molecules in solution, such as a small molecule ligand and a protein or DNA. nih.govceitec.czcureffi.org This technique allows for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single label-free experiment. frontiersin.orgnih.gov It is a valuable tool for characterizing the thermodynamics driving the binding process. While ITC is a standard method for such studies, specific ITC data for this compound interacting with isolated proteins or DNA were not found in the reviewed literature.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring molecular interactions. cytivalifesciences.commdpi.com One molecule (the ligand, e.g., a protein or DNA) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. cytivalifesciences.comproteogenix.science Binding events cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram, providing kinetic data on association (ka) and dissociation (kd) rates, as well as affinity (KD). cytivalifesciences.com No specific SPR studies quantifying the interaction of this compound with isolated macromolecules were identified.

General Interactions with Proteins and DNA: As a cationic surfactant, this compound is expected to interact with biological macromolecules. thermofisher.com Its positively charged quaternary ammonium head can form electrostatic interactions with negatively charged residues on protein surfaces or the phosphate (B84403) backbone of DNA. rsc.orgheraldopenaccess.us The long hydrophobic alkyl chain can interact with nonpolar regions of proteins, potentially leading to conformational changes or denaturation, a principle used in protein extraction and solubilization. thermofisher.comgoogle.com For DNA, besides electrostatic interactions, the planar aromatic moiety of this compound suggests a potential for intercalative binding between DNA base pairs, a mechanism common to many planar cationic molecules. heraldopenaccess.usbeilstein-journals.org

Inhibition of Biofilm Formation and Microbial Growth (as a QAC representative)

This compound, as a representative quaternary ammonium compound (QAC), exhibits potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. frontiersin.orgmdpi.com Its mechanism of action involves the disruption of microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell wall and membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death. nih.gov

A significant aspect of its antimicrobial action is the ability to inhibit the formation of and disrupt established biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antimicrobial agents. This compound has been shown to be effective against biofilms of various pathogens. For instance, it can inhibit the growth of Microcystis aeruginosa and effectively remove Bacillus cereus biofilms from stainless steel surfaces, especially when used in combination with cleaning-in-place (CIP) procedures. malvernpanalytical.com.cn The compound works by inducing the leakage of intracellular proteins and electrolytes and breaking down the EPS matrix, which includes proteins, polysaccharides, and extracellular DNA. malvernpanalytical.com.cn Studies have also demonstrated its efficacy in inhibiting biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). ceitec.cz

Table 3: Antimicrobial Activity of this compound (BK) against Bacillus cereus

| Parameter | Concentration (µg/mL) |

| Minimum Inhibitory Concentration (MIC) | 6.25 |

| Minimum Bactericidal Concentration (MBC) | 25 |

Data showing the concentrations of this compound required to inhibit the growth and to kill Bacillus cereus planktonic cells, respectively. malvernpanalytical.com.cn

Preclinical in Vivo Experimental Models Non Human

Animal Models for Pharmacological Efficacy Assessment

No specific preclinical in vivo studies in rodent models detailing the effects of benzilonium (B1200655) bromide on gastrointestinal motility, such as gastric emptying or intestinal transit time, were identified in the performed search. While other anticholinergic drugs are known to affect gastrointestinal transit, specific data for benzilonium bromide is lacking. pom.go.id

While human studies on the urodynamic effects of this compound exist, specific preclinical data from animal models is not well-documented in the available search results. nih.govresearchgate.net Studies on other anticholinergic agents in conscious rats, such as emepronium (B1206306) bromide and oxybutynin, have demonstrated effects on micturition pressure and bladder capacity. nih.govnih.gov However, direct experimental evidence from cystometry or other urodynamic assessments in animal models for this compound is not available in the searched literature.

Mechanistic Investigations of Biological Effects in Organismal Systems

There is a significant lack of information regarding histopathological or morphological changes in any tissue resulting from exposure to this compound in animal models. The available research often pertains to benzalkonium bromide or benzalkonium chloride. For instance, studies on benzalkonium bromide have detailed histological changes in the bladder urothelium of rats following instillation and in wound healing models. nih.govnih.govresearchgate.netnih.gov Similarly, inhalation exposure to benzalkonium chloride has been shown to induce pathological changes in the lungs of rats. ijomeh.eu However, these findings cannot be attributed to this compound.

No preclinical in vivo studies were identified that specifically investigate the effects of this compound on gene expression or protein regulation. Research in this area for similar-sounding compounds like benzalkonium chloride has shown changes in the expression of genes related to inflammation and cell-cell adhesion. oup.comnih.govncats.io For example, benzalkonium chloride exposure in mice has been linked to increased gene expression of Il-6 and altered expression of genes related to T-cell regulation. oup.comnih.gov There is also research on how certain bacteria regulate gene expression in response to benzalkonium chloride. nih.gov These findings are specific to benzalkonium chloride and cannot be extrapolated to this compound.

There is no available data from the search results characterizing the inflammatory cascades in animal models in response to this compound exposure. In contrast, numerous studies have investigated the inflammatory effects of benzalkonium chloride/bromide. These studies have demonstrated that benzalkonium compounds can promote inflammation by increasing the infiltration of immune cells like leukocytes, macrophages, and neutrophils, and by elevating levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in various animal models, including those for colitis and dry eye disease. oup.commdpi.comnih.gov These findings highlight an inflammatory potential for benzalkonium compounds, but similar investigations for this compound are absent in the searched literature.

Research on this compound in Preclinical Disease Models Remains Undocumented

While the broader class of quaternary ammonium (B1175870) compounds sees use in the development of preclinical disease models, extensive searches for scientific literature reveal a significant lack of evidence for the specific use of this compound in creating and standardizing such models, including for conditions like dry eye.

Quaternary ammonium compounds, most notably benzalkonium chloride, are well-documented in scientific literature for their application in inducing experimental dry eye disease in various animal models, including rabbits, rats, and mice. medchemexpress.comkarger.comfda.govresearchgate.netnih.govresearchgate.net These studies provide a foundation for understanding the pathology of dry eye and for testing potential therapeutic interventions. The models are typically characterized by inducing tear film instability, inflammation, and damage to the ocular surface. medchemexpress.comkarger.com

However, a thorough review of available research yields no such application for this compound. Instead, the existing in vivo research on this compound focuses on its systemic effects as an antimuscarinic and antispasmodic agent. ncats.ioontosight.ai For instance, studies have investigated its urodynamic effects on bladder function in healthy human subjects and its ability to inhibit vagally stimulated gastric acid secretion. karger.comnih.govncats.io

In the context of toxicology, benzalkonium bromide (a different, though related, compound) has been studied in models of wound healing and for its potential genotoxic effects. researchgate.netresearchgate.netnih.govresearchgate.net There is also research into the cardiotoxicity of other quaternary ammonium compounds like benzethonium (B1203444) chloride and domiphen (B77167) bromide. researchgate.net

Despite the structural similarity as a quaternary ammonium compound, this compound's documented preclinical and clinical profile does not include the induction of localized disease states for experimental purposes, such as a dry eye model. The current body of scientific evidence points to its investigation as a systemically active anticholinergic drug. karger.comnih.govncats.ioontosight.ai Therefore, information regarding its use in the development and standardization of in vivo disease models is not available in the reviewed scientific literature.

Advanced Analytical and Bioanalytical Methodologies for Benzilonium Bromide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Benzilonium (B1200655) bromide, particularly for resolving it from its homologues—compounds that differ only in the length of their alkyl chain.

High-Performance Liquid Chromatography (HPLC) for Homologue Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of Benzilonium bromide and its related homologues. biorxiv.orgnih.gov Reversed-phase HPLC is the most common approach, separating the homologues based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. biorxiv.org The polarity of the homologues differs significantly, allowing for effective separation. biorxiv.org

Several HPLC methods have been developed, varying in their choice of column, mobile phase composition, and detection wavelength. google.comtsijournals.com Cyano (CN) or C18 columns are frequently employed. nih.govtsijournals.com Mobile phases are typically a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. google.comtsijournals.com Additives such as triethylamine (B128534) or ion-pairing agents like octanesulfonic acid can be used to improve peak shape and resolution. google.comresearchgate.net UV detection is commonly performed at wavelengths where the benzene (B151609) ring absorbs, such as 210 nm, 215 nm, or 262 nm. google.comresearchgate.netnih.gov These HPLC methods are valued for their sensitivity, accuracy, and reproducibility, making them suitable for quality control and stability studies. google.comnih.gov

| Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Key Findings | Reference |

|---|---|---|---|---|

| Purospher RP-18e | Methanol-acetic acid and lithium perchlorate-octanesulphonic acid aqueous solution | 263 nm | Rapid method (<15 min) with a limit of detection (LOD) below 0.005 mg/mL. | google.comtsijournals.com |

| Waters Spherisorb Cyano | Acetonitrile-acetate buffer (0.1 mol/L, pH 5) 30:40 | 263 nm | Linear range from 0.03 to 0.5 mg/mL. | tsijournals.com |

| Cyano column (5 µm packing) | 60% Acetonitrile and 40% 0.1 M Sodium acetate (B1210297) buffer (pH 5) | 254 nm | Good separation of homologue peaks with a total analysis time of 25 minutes. | biorxiv.org |

| CLC-cyano column | 0.075M acetate buffer with acetonitrile (45:55, v/v), pH 5.0 | 262 nm | Achieved separation of C12, C14, and C16 homologues with retention times of 10.0, 12.8, and 16.1 min, respectively. | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For trace-level analysis, particularly in complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior performance. researchgate.net This technique combines the high-resolution separation of UPLC, which uses smaller column particles for increased speed and efficiency, with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netacs.org

UPLC-MS/MS is a powerful tool for analyzing biological and environmental samples where concentrations are low and the matrix is complex. researchgate.netacs.org The first mass spectrometer selects the parent ion of the analyte (in this case, the Benzilonium cation), which is then fragmented. The second mass spectrometer detects specific fragment ions, a process known as Multiple Reaction Monitoring (MRM). acs.orgresearchgate.net This MRM mode provides exceptional specificity, minimizing interference from the sample matrix and allowing for accurate quantification at very low levels. researchgate.netuobaghdad.edu.iq The method's high sensitivity, with detection limits often in the low ng/mL range, makes it invaluable for pharmacokinetic studies and environmental monitoring. researchgate.netacs.org

Thin-Layer Chromatography (TLC) for Rapid Identification

Thin-Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the qualitative identification of this compound homologues. nih.govheraldopenaccess.us The technique is particularly useful for rapid screening and distinguishing between different long-chain quaternary salts. nih.govheraldopenaccess.us Separation is typically achieved on silica (B1680970) gel plates. nih.gov

The choice of the mobile phase is critical for effective separation. Various solvent systems, such as mixtures of alcohols (e.g., propanol), chloroform, and acetic acid, have been developed to resolve the homologues based on the length of their alkyl chains. nih.gov After development, the separated spots are visualized. While this compound is not visible on its own, it can be detected by spraying the plate with a derivatizing agent. nih.gov Dragendorff's reagent is commonly used, which reacts with the quaternary ammonium (B1175870) group to produce distinct orange spots on a yellow background. nih.gov Another method involves placing the plate in an iodine-vapor chamber, which reveals the spots as brown-violet. nih.gov

| Mobile Phase Composition | Visualization Method | Key Application | Reference |

|---|---|---|---|

| C3H7OH–H2O–CH3COOH (15 mL + 15 mL + 60 µL) | Spraying with Dragendorff's reagent | Distinguishing among benzalkonium salts differing in alkyl chain length. | nih.gov |

| MeOH–CHCl3–CH3COOH (25 mL + 5 mL + 500 µL) | Spraying with Dragendorff's reagent | Rapid identification of benzalkonium salts. | nih.gov |

| Not specified | Iodine-vapor chamber | General visualization of quaternary compounds. | nih.gov |

Spectrofluorometric Probes for Ultrasensitive Detection and Interaction Studies

Spectrofluorometric methods offer exceptional sensitivity for detecting and quantifying trace amounts of analytes. While this compound itself exhibits weak fluorescence, indirect methods using fluorescent probes have been developed for its ultrasensitive detection. tsijournals.com

One highly sensitive method is based on a competitive host-guest interaction. tsijournals.com A fluorescent probe is created by forming a complex between the macrocyclic host molecule cucurbituril (B1219460) (CB) and a fluorescent guest, such as palmatine (B190311). This complex exhibits strong fluorescence. tsijournals.com When this compound is introduced, it competes with palmatine for the cucurbituril cavity, forming a more stable complex and displacing the palmatine. tsijournals.com This displacement leads to a quenching of the fluorescence signal, and the degree of quenching is directly proportional to the concentration of this compound. tsijournals.com This approach has achieved a very low detection limit of 0.002 µg/mL and has been successfully applied to determine this compound in pharmaceutical preparations and human plasma samples. tsijournals.com

Other research has focused on synthesizing fluorescently-labeled analogues of quaternary ammonium compounds to study their interactions and localization within biological systems, such as bacteria. biorxiv.org These probes, which can be detected by fluorescence microscopy, are powerful tools for mechanistic studies. biorxiv.org

Spectrophotometric Approaches for Direct and Indirect Quantification

Spectrophotometry provides alternative methods for the quantification of this compound that are often simple and rapid. These approaches can be either direct or indirect.

Direct methods involve measuring the intrinsic UV absorbance of this compound, typically around 268 nm. However, indirect methods are more common and often more sensitive. These methods are frequently based on the formation of ion-pair associates between the cationic this compound and an anionic dye. For instance, a method using alizarin (B75676) green in an alkaline medium measures the decrease in the dye's absorbance upon forming aggregates with this compound. Other methods use dyes like eosine Y, where the formation of a mixed dye-surfactant aggregate leads to an increase in absorbance at a specific wavelength.

Another indirect approach involves redox reactions. A known excess of a bromate-bromide mixture is added to the sample in an acidic medium, which generates bromine that reacts with the analyte. researchgate.net The unreacted (surplus) bromine is then quantified by its ability to bleach a colored dye, such as methylene (B1212753) blue or rhodamine B. researchgate.net The decrease in the dye's color, measured spectrophotometrically, is proportional to the amount of this compound in the sample. researchgate.net

Methodologies for Environmental Monitoring and Biological Matrix Analysis

Analyzing this compound in environmental (e.g., water) and biological (e.g., plasma, urine) samples presents significant challenges due to the complexity of the matrix and the typically low analyte concentrations. Effective methodologies require robust sample preparation to extract the analyte and remove interferences, followed by a highly sensitive detection technique.

Solid-phase extraction (SPE) is a common sample preparation step to isolate and concentrate this compound from complex samples like eye drops or plasma. tsijournals.com For biological samples, protein precipitation is often the first step to remove large macromolecules. acs.org

Following sample preparation, sensitive analytical techniques are employed. A gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantitative determination of this compound in plasma, which involves the oxidation of the analyte to benzophenone (B1666685) prior to analysis. As mentioned previously, UPLC-MS/MS is exceptionally well-suited for this purpose due to its high sensitivity and specificity in complex matrices like blood, urine, and liver tissue. acs.orgacs.org Spectrofluorometric probe-based methods have also been successfully validated for the analysis of this compound in human plasma. tsijournals.com These advanced methods are essential for pharmacokinetic studies, toxicological analysis, and assessing the environmental fate of the compound. acs.org

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Alkyl Chain Length on Pharmacological and Biological Activity

The length of the alkyl chains is a critical determinant of the biological activity of quaternary ammonium (B1175870) compounds (QACs), including benzilonium (B1200655) bromide. The effectiveness and nature of the activity are often dependent on a finely tuned balance between the hydrophilic and lipophilic properties of the molecule, which is significantly influenced by the alkyl chain length. nih.gov

In the context of antimicrobial activity, a property common to many QACs, a direct correlation between alkyl chain length and efficacy is well-documented. For a QAC to exert antibacterial action, it is generally required that at least one of its alkyl chains falls within the C8 to C18 range. researchgate.net This hydrophobic chain is crucial for penetrating the lipid bilayer of bacterial cytoplasmic membranes. researchgate.netsrce.hr Research on various "soft" QACs, which are designed for environmental biodegradability, has shown that the most biologically active compounds possess an alkyl chain length of 12 to 18 carbon atoms. psu.eduresearchgate.net The relationship is often parabolic; for instance, in studies of benzalkonium chloride analogues, optimal antimicrobial activity was observed with dodecyl (C12) and tetradecyl (C14) chains. mdpi.com Shorter chains may be unable to effectively penetrate the bacterial cell wall, while chains that are too long may be overly flexible, hindering infiltration. mdpi.com Similarly, studies on other QACs have identified optimal antibacterial activity with chain lengths between C10 and C14. mdpi.com

However, for the anticholinergic activity of benzilonium bromide, which is its primary pharmacological function, the influence of chain length can be different. In studies of related muscarinic receptor antagonists, such as diphenylacetylcholine derivatives, lengthening the alkyl chain was found to decrease the affinity for muscarinic cholinoceptors in guinea-pig ileum. nih.gov This highlights that the optimal structural features for one type of biological activity (e.g., antimicrobial) are not necessarily the same for another (e.g., receptor antagonism). The ethyl groups present in this compound represent relatively short alkyl chains, suggesting that longer chains may be detrimental to its specific anticholinergic function.

Table 1: Influence of Alkyl Chain Length on the Biological Activity of Various Quaternary Ammonium Compounds This table compiles data from multiple studies to illustrate the relationship between the carbon chain length of QACs and their biological effects.

| Compound Class | Biological Activity | Optimal Alkyl Chain Length | Reference(s) |

| General Quaternary Ammonium Compounds | Antibacterial | C8 - C18 | researchgate.net |

| Soft Quaternary Ammonium Antimicrobials | Antibacterial | C12 - C18 | psu.eduresearchgate.net |

| Benzalkonium Chloride Analogues | Antibacterial | C12 - C14 | mdpi.com |

| Bis-Quaternary Ammonium Compounds | Antimicrobial | C9 - C10 | uq.edu.au |

| Alkyl-Methylimidazolium Salts | Antibacterial (S. aureus) | C10 - C14 | mdpi.com |

| Diphenylacetylcholine Derivatives | Muscarinic Receptor Antagonism | Shorter chains preferred; affinity decreases with length | nih.gov |

Impact of Quaternary Nitrogen Substituents on Receptor Binding and Selectivity

The quaternary nitrogen atom is a defining feature of this compound, imparting a permanent positive charge that is crucial for its interaction with the anionic site of muscarinic acetylcholine (B1216132) receptors (mAChRs). The nature of the four organic groups attached to this nitrogen atom significantly influences the compound's affinity and selectivity for different mAChR subtypes (M1-M5).

The substituents on the nitrogen atom of this compound are two ethyl groups, a benzyl (B1604629) group, and the 2-(benziloyloxy)ethyl group. SAR studies on related muscarinic antagonists have provided valuable insights into the role of these substituents. For example, in a series of dioxolane-based antagonists, modifying the substituents on the quaternary nitrogen had a profound effect on receptor affinity and selectivity. nih.gov It was found that compounds bearing an ethyl substituent, similar to benzilonium, generally exhibited improved affinity for M1, M2, and M3 receptor subtypes. nih.gov In contrast, replacing these with a larger phenethyl substituent resulted in enhanced selectivity for the M3 subtype. nih.gov

This selectivity is clinically important. High selectivity for M3 receptors, which mediate smooth muscle contraction in the bladder and bronchi, over M2 receptors, which are prevalent in the heart, could potentially limit cardiovascular side effects. acs.org The design of novel antagonists often targets an improved M3/M2 selectivity ratio. acs.org Furthermore, the permanent charge on the quaternary nitrogen atom is instrumental in limiting the compound's ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. acs.orgmdpi.com The steric bulk and chemical nature of the substituents also play a role; the binding site for the charged nitrogen is thought to be at the entrance of a cavity within the receptor, and the substituents must fit within these steric constraints. nih.gov

Table 2: Effect of Quaternary Nitrogen Substituents on Muscarinic Receptor Binding This table summarizes research on how different N-substituents on muscarinic antagonists affect their interaction with receptor subtypes.

| N-Substituent(s) | Effect on Affinity | Effect on Selectivity | Reference(s) |

| Ethyl | Improves affinity at M1, M2, and M3 subtypes | General improvement, less specific | nih.gov |

| Phenethyl | Generally good affinity | More selective for M3 sites | nih.gov |

| Trimethyl | Active, but may be less potent or selective than other analogues | Varies with scaffold | nih.gov |

| Aromatic (e.g., on quinuclidine) | Can lead to very high affinity | High selectivity for M2 subtype observed in some series | uni-frankfurt.de |

Design and Synthesis of Novel Benzilonium Derivatives with Modified Activity Profiles

The design and synthesis of novel derivatives of this compound are guided by SAR principles to create molecules with improved pharmacological profiles, such as enhanced potency, greater receptor subtype selectivity, or better metabolic stability. The process begins with the rational design of new chemical structures based on the existing benzilonium scaffold.

A common strategy involves modifying one or more key components of the parent molecule:

The Ester Moiety: The benzilate (diphenylglycolate) portion of the molecule could be replaced with other bulky, lipophilic groups to explore different interactions with the receptor's hydrophobic pockets.

The Quaternary Head: As discussed in the previous section, the alkyl and aryl substituents on the nitrogen can be varied to fine-tune receptor affinity and selectivity. nih.gov

The Spacer: The ethyl linker connecting the ester and the quaternary nitrogen can be lengthened, shortened, or made more rigid to alter the spatial relationship between the two key binding groups.

The chemical synthesis of these new derivatives typically follows a multi-step sequence. A common synthetic route involves an initial esterification reaction. For example, benzilic acid or a derivative could be reacted with an N,N-dialkylamino-alkanol to form the corresponding amino ester. The final step is a quaternization reaction (e.g., the Menshutkin reaction), where the tertiary amine of the amino ester is reacted with an appropriate alkyl or benzyl halide (like ethyl bromide or benzyl bromide) to form the final quaternary ammonium compound. scirp.org

This approach allows for the systematic optimization of the lead compound. For instance, researchers might synthesize a series of analogues where only the N-substituents are varied to specifically probe their effect on M3/M2 selectivity. acs.orgnih.gov The goal is to identify derivatives that possess a superior balance of properties, leading to a more effective and targeted therapeutic agent.